molecular formula C₁₉H₂₉ClO₂ B1144669 A)-4-Chloro-androst-4-ene-3,17-diol CAS No. 252928-97-5

A)-4-Chloro-androst-4-ene-3,17-diol

Cat. No.: B1144669
CAS No.: 252928-97-5
M. Wt: 324.89
InChI Key:
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Description

A)-4-Chloro-androst-4-ene-3,17-diol is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 4-androstenediol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A)-4-Chloro-androst-4-ene-3,17-diol typically involves the chlorination of androst-4-ene-3,17-diol. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 4-position of the steroid nucleus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

A)-4-Chloro-androst-4-ene-3,17-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

A)-4-Chloro-androst-4-ene-3,17-diol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The compound’s anabolic effects are primarily mediated through the activation of androgen receptors, which promote muscle growth and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A)-4-Chloro-androst-4-ene-3,17-diol is unique due to the presence of the chlorine atom at the 4-position, which prevents aromatization and reduces the risk of estrogenic side effects. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,15-16,21-22H,3-10H2,1-2H3/t11-,12-,13-,15?,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWWWYXVUNJKIC-PZYRHHNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(CCC34C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(CC[C@]34C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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